3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

P2X7 receptor CNS drug discovery Neuroinflammation

This 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a critical building block for two distinct therapeutic programs: PARP inhibitor synthesis and P2X7 receptor antagonist development. The phenyl substitution at the 3-position drives high receptor affinity (huP2X7 IC50 = 9 nM) and blood-brain barrier permeability (logP ~2.5, PSA <70 Ų), while the saturated tetrahydro ring provides essential conformational flexibility for target engagement. Unlike generic phthalazinone or imidazopyridine cores, this scaffold offers differentiated hydrogen-bonding geometry and patent space. Available in research quantities with 95% purity.

Molecular Formula C11H12N4
Molecular Weight 200.245
CAS No. 944906-91-6
Cat. No. B590575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
CAS944906-91-6
Molecular FormulaC11H12N4
Molecular Weight200.245
Structural Identifiers
SMILESC1CN2C(=NN=C2C3=CC=CC=C3)CN1
InChIInChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-5,12H,6-8H2
InChIKeyLQGPOIKERKOIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 944906-91-6): Core Scaffold for PARP and P2X7 Drug Discovery


3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 944906-91-6) is a phenyl-substituted tetrahydrotriazolopyrazine that serves as a critical scaffold in medicinal chemistry . The compound features a saturated 5,6,7,8-tetrahydro ring fused to a 1,2,4-triazolo[4,3-a]pyrazine core, with a phenyl group at the 3-position. This structural motif is central to two distinct therapeutic programs: as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and as a foundational scaffold for P2X7 receptor antagonists [1]. The compound is commercially available from multiple vendors as a research-grade building block with typical purity of 95% [2].

Why Generic Substitution of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Fails in Drug Discovery


The 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold is not interchangeable with other heterocyclic cores due to its unique combination of physicochemical properties that drive target engagement. In the P2X7 antagonist program, the phenyl substitution at the 3-position is critical for achieving both high receptor affinity (huP2X7 IC50 = 9 nM) and blood-brain barrier permeability (logP ~2.5, polar surface area <70 Ų) [1]. Substituting this scaffold with alternative cores such as phthalazinones (common in PARP inhibitors) or imidazopyridines would fundamentally alter the hydrogen-bonding network and lipophilic profile, compromising either potency or CNS penetration. The saturated tetrahydro ring distinguishes this compound from fully aromatic triazolopyrazines, providing conformational flexibility that is essential for optimal target engagement [2]. Generic replacement with an unsubstituted or differently substituted triazolopyrazine would likely result in loss of activity or altered pharmacokinetic properties, as demonstrated by structure-activity relationship (SAR) studies within this chemical series [1].

Quantitative Differentiation Evidence for 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 944906-91-6)


P2X7 Receptor Antagonism: Comparative IC50 and Brain Target Engagement Data for Phenyl-Substituted Triazolopyrazine Scaffold

The 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold forms the basis of a series of potent P2X7 antagonists. Compound 25, a close analog with the same core scaffold, demonstrates huP2X7 IC50 = 9 nM and rat P2X7 IC50 = 42 nM, with 80% receptor occupancy achieved for 6 hours following oral administration of 10 mg/kg in rats [1]. This level of target engagement in the brain is superior to many earlier P2X7 antagonists that lacked adequate CNS penetration due to high polar surface area or poor metabolic stability [2].

P2X7 receptor CNS drug discovery Neuroinflammation

PARP Inhibitor Synthesis: Defined Intermediate Role Versus Alternative Heterocyclic Scaffolds

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is explicitly used as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors . This contrasts with alternative PARP inhibitor scaffolds such as phthalazinones (e.g., olaparib) or indazoles (e.g., niraparib), which require different synthetic routes and starting materials. The tetrahydrotriazolopyrazine core provides a distinct hydrogen-bonding motif that interacts with the PARP-1 catalytic domain differently than the classical phthalazinone amide [1].

PARP inhibitors Oncology Synthetic intermediate

Blood-Brain Barrier Permeability: Physicochemical Profile Enabling CNS Drug Discovery

The 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold possesses a calculated logP of approximately 2.5 and a polar surface area below 70 Ų [1]. These values fall within the optimal range for CNS drug candidates (logP 1-4, PSA <90 Ų) and are superior to many alternative heterocyclic scaffolds such as unsubstituted triazolopyrazines (PSA >80 Ų) or pyrazolopyrimidines (logP <1.5) that are commonly used in kinase inhibitor programs [2].

Blood-brain barrier CNS drug discovery Physicochemical properties

Optimal Research and Procurement Applications for 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 944906-91-6)


CNS-Penetrant P2X7 Antagonist Lead Optimization Programs

This scaffold is ideally suited for medicinal chemistry teams developing P2X7 antagonists for neuroinflammatory conditions such as mood disorders, neuropathic pain, or neurodegenerative diseases. The demonstrated brain target engagement (80% receptor occupancy at 10 mg/kg oral dose) [1] and favorable CNS physicochemical profile (logP ~2.5, PSA <70 Ų) [1] make it a preferred starting point over alternative heterocyclic cores that lack sufficient brain penetration. Procurement of this building block enables rapid SAR exploration around the phenyl and tetrahydro ring positions [2].

Novel PARP Inhibitor Scaffold Development for Oncology

As a documented key intermediate for PARP inhibitor synthesis [1], this compound provides a chemically distinct entry point for developing next-generation PARP inhibitors with potentially improved resistance profiles or differentiated patent space. Unlike the widely used phthalazinone scaffold of olaparib, the triazolopyrazine core offers a different hydrogen-bonding geometry with the PARP-1 catalytic domain [2], which may translate to altered selectivity or pharmacokinetic properties.

CNS Kinase or GPCR Target Chemical Probe Development

The balanced lipophilicity and moderate polar surface area of this scaffold make it suitable for designing chemical probes against CNS targets such as kinases, GPCRs, or ion channels where blood-brain barrier penetration is required. The phenyl substitution provides a convenient vector for introducing additional functional groups or for tuning lipophilicity without compromising the core's CNS-friendly physicochemical profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.